1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H14N4O2S2 and its molecular weight is 334.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the efficacy of sulfonamide-containing heterocyclic compounds in antimicrobial applications. For instance, the synthesis of new heterocycles based on sulfonamide moieties has shown significant antimicrobial activity, including antibacterial and antifungal properties. These compounds have been synthesized with various active methylene compounds to produce derivatives with promising antimicrobial activities (Azab, Youssef, & El-Bordany, 2013). Another study focused on the synthesis of sulfone-linked bis heterocycles, which exhibited pronounced antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (Padmavathi, Thriveni, Reddy, & Deepti, 2008).
Anticancer Properties
Sulfonamide derivatives have also been explored for their anticancer potential. A notable study synthesized pyrazole-sulfonamide derivatives, which were tested for their in vitro antiproliferative activities against cancer cell lines. Some compounds showed broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014). Another investigation into celecoxib derivatives revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, further underscoring the versatility of sulfonamide compounds in medical applications (Küçükgüzel et al., 2013).
Synthesis of Novel Heterocyclic Compounds
The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been a significant area of research, aiming to develop new antibacterial agents. These compounds, including pyran, pyridine, and pyridazine derivatives, have shown high antimicrobial activities, highlighting their potential in therapeutic applications (Azab, Youssef, & El-Bordany, 2013). Furthermore, the synthesis of pyrazole-based novel cinnoline derivatives has been investigated for their antimicrobial and anti-malarial activities, providing new avenues for the development of potent anti-malarial and antimicrobial agents (Unnissa, Nisha, & Reddy, 2015).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
1-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-10-16-14(9-21-10)12-5-3-4-6-13(12)17-22(19,20)11-7-15-18(2)8-11/h3-9,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXJLVCJSZGULD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CN(N=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.